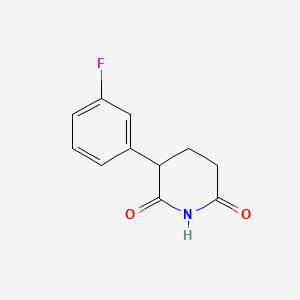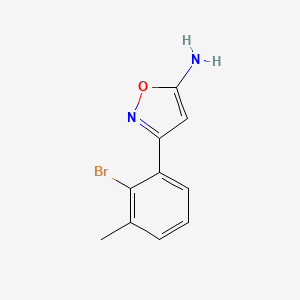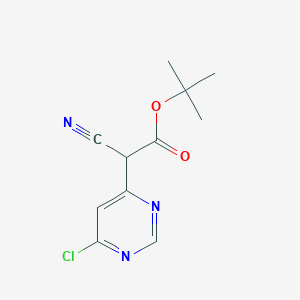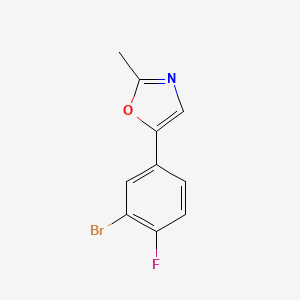![molecular formula C13H14BrN3O2 B13700105 2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine](/img/structure/B13700105.png)
2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine is a complex organic compound with a unique structure that includes an amino group, a bromine atom, a methoxybenzyl group, and a methylpyrazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a pyrazine derivative, followed by the introduction of the methoxybenzyl group through an etherification reaction. The amino group is then introduced via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and bromine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The methoxybenzyl group may also contribute to the compound’s overall activity by affecting its solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-6-chloro-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine
- 2-Amino-6-fluoro-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine
- 2-Amino-6-iodo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine
Uniqueness
2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Eigenschaften
Molekularformel |
C13H14BrN3O2 |
|---|---|
Molekulargewicht |
324.17 g/mol |
IUPAC-Name |
6-bromo-3-[(4-methoxyphenyl)methoxy]-5-methylpyrazin-2-amine |
InChI |
InChI=1S/C13H14BrN3O2/c1-8-11(14)17-12(15)13(16-8)19-7-9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H2,15,17) |
InChI-Schlüssel |
RVRYXCVJFSZABK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=N1)OCC2=CC=C(C=C2)OC)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


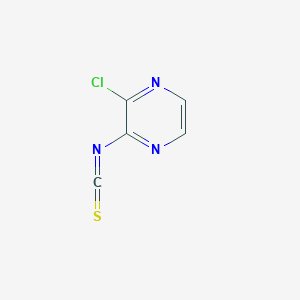
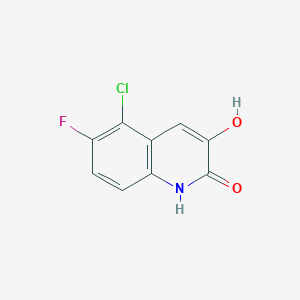



![Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13700057.png)
![2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole](/img/structure/B13700060.png)
